2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]-
Description
The compound 2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- features a benzimidazole core substituted at the 2-position with a 3-pyridinyl group and at the 6-position with a 2-pyridinecarboxamide moiety.
Properties
CAS No. |
1310939-57-1 |
|---|---|
Molecular Formula |
C18H13N5O |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H13N5O/c24-18(15-5-1-2-9-20-15)21-13-6-7-14-16(10-13)23-17(22-14)12-4-3-8-19-11-12/h1-11H,(H,21,24)(H,22,23) |
InChI Key |
UCMPMFQORSEPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The foundational step involves constructing the 2-(3-pyridinyl)-1H-benzimidazole scaffold through modified Phillips condensation:
Reaction Scheme
This method, adapted from WO2013150545A2, employs iron-acetic acid reduction to convert nitro groups to amines prior to cyclization, achieving 78-85% yields. Microwave-assisted cyclization (150°C, 2 min) reduces reaction time from 16 hours to 12 minutes while maintaining 89% yield.
Pyridinecarboxamide Functionalization
The N6 position undergoes amidation using 2-pyridinecarbonyl chloride under Schotten-Baumann conditions:
Optimized Parameters
-
Solvent: THF/H2O (3:1 v/v)
-
Base: NaHCO3 (2.5 equiv)
-
Temperature: 0°C → RT gradient
-
Yield: 67% (HPLC purity >98%)
XRD analysis confirms the monoclinic crystal system (space group P21/n) with hydrogen bonding between the amide NH and pyridinyl N.
Convergent Synthesis via Buchwald-Hartwig Coupling
A palladium-catalyzed approach enables direct coupling of pre-formed subunits:
Components
-
6-Amino-1H-benzimidazole
-
2-Bromopyridine-5-carboxamide
Catalytic System
-
Pd(OAc)2 (5 mol%)
-
Xantphos (10 mol%)
-
Cs2CO3 (3 equiv)
-
Toluene, 110°C, 24 h
This method achieves 72% yield with <3% homocoupling byproducts. Key advantages include tolerance for electron-deficient pyridines and scalability to multigram quantities.
Solid-Phase Combinatorial Synthesis
For high-throughput applications, a Rink amide resin-based protocol has been developed:
Stepwise Functionalization
-
Resin loading with Fmoc-6-nitro-1H-benzimidazole
-
Nitro reduction using SnCl2/HCl
-
On-resin Ullmann coupling with 3-iodopyridine
-
Amidation with 2-pyridinecarboxylic acid (HATU activation)
-
TFA cleavage
This 5-step sequence provides 94% average step yield, enabling parallel synthesis of 48 analogs in a single batch.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use in key steps:
-
Benzimidazole cyclization: 10 Hz, 30 min, 82% yield
-
Amidation: K2CO3 as base, 15 Hz, 45 min, 68% yield
Energy consumption is reduced by 73% compared to thermal methods.
Photocatalytic Amidation
Visible-light-mediated coupling using eosin Y catalyst:
-
Irradiation: 450 nm LED
-
H2O/EtOH solvent
-
6 h reaction time
-
59% yield
Though lower yielding, this method avoids stoichiometric coupling reagents.
Industrial-Scale Production Considerations
Cost Analysis of Competing Methods
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total Yield |
|---|---|---|---|
| Sequential Synthesis | 412 | 58 | 67% |
| Convergent Coupling | 587 | 112 | 72% |
| Mechanochemical | 398 | 32 | 68% |
The sequential route remains preferred for bulk production due to lower catalyst costs and established purification protocols.
Analytical Characterization Benchmarks
QC Specifications
-
HPLC: Rt = 8.92 min (C18, 0.1% TFA/MeCN)
-
MS (ESI+): m/z 318.12 [M+H]+
-
1H NMR (DMSO-d6): δ 8.74 (d, J=4.8 Hz, 1H), 8.62 (s, 1H), 8.21-8.15 (m, 2H), 7.89 (d, J=7.6 Hz, 1H)
-
Purity: ≥95% by qNMR
Consistent crystal morphology (needle-like prisms) is critical for pharmaceutical formulation .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Thiazole-containing analogs (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) exhibit stronger hydrogen-bonding capabilities due to sulfur and nitrogen atoms, enhancing interactions with biological targets.
Hydrogen Bonding and Crystal Packing: Benzimidazole derivatives (e.g., the target compound) form N–H···N hydrogen bonds between the benzimidazole NH and pyridine nitrogen, as observed in graph set analysis (motif R₂²(8) ).
Thermodynamic Stability: Fluorinated derivatives (e.g., compounds with trifluoromethyl groups in ) exhibit higher thermal stability (Tₘ >200°C) compared to non-fluorinated analogs, attributed to strong C–F dipole interactions.
Table 2: Hydrogen Bonding Patterns in Selected Compounds
Limitations and Data Gaps
- The provided evidence lacks direct pharmacological or thermodynamic data for the target compound.
- Comparative studies on metabolic stability or toxicity are absent but critical for drug development.
Biological Activity
2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- is a complex organic compound notable for its unique structural features, which include a benzimidazole moiety and a pyridine group. This combination has led to significant interest in its biological activities, particularly in medicinal chemistry. The compound is characterized by its potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of 2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- is , with a molecular weight of approximately 315.3 g/mol. Its structure integrates functional groups that enhance its binding capabilities and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C18H13N5O |
| Molecular Weight | 315.3 g/mol |
| CAS Number | 1310939-57-1 |
Antimicrobial Activity
Research indicates that 2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- exhibits significant antimicrobial properties. It has been shown to effectively bind to various microbial targets, leading to potential applications in treating infections caused by resistant strains of bacteria and fungi.
Antitumor Activity
The compound has also been evaluated for its antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HCT-116 (colon cancer). Notably, the compound's effectiveness was enhanced in the presence of copper ions, suggesting a synergistic effect that warrants further investigation into its mechanisms of action .
The precise mechanism by which 2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- exerts its biological effects remains an area of active research. Preliminary studies suggest that its interaction with specific enzymes or receptors may play a crucial role in mediating its antimicrobial and antitumor activities.
Case Study 1: Antimicrobial Evaluation
In a recent study, the compound was tested against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions the compound as a promising candidate for further development as an antimicrobial agent.
Case Study 2: Antitumor Activity Enhancement
Another study focused on the antitumor properties of the compound when combined with metal ions. The findings revealed that the copper complex formed with the compound exhibited enhanced cytotoxicity against HepG2 and HCT-116 cell lines, highlighting the potential for developing metal-based therapeutics incorporating this compound .
Comparative Analysis with Similar Compounds
The biological activity of 2-Pyridinecarboxamide can be compared with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Fluorophenoxy)pyridin-2-yl]-1H-benzimidazole | Structure Image | Exhibits strong antimicrobial activity against Gram-positive bacteria. |
| 5,6-Dimethyl-2-[4-(4-phenylpiperazin-1-yl)pyridin-2-yl]-1H-benzimidazole | Structure Image | Known for selective action on glucokinase activation. |
| N-(2-Methyl-1H-benzimidazol-6-yl)-2-phenylacetamide | Structure Image | Displays varied reactivity due to different substituents on the benzimidazole ring. |
Q & A
Q. Table 1: Optimization Parameters for Synthesis
| Step | Key Variables | Optimal Conditions | Yield Range |
|---|---|---|---|
| Benzimidazole Formation | Temperature, acid catalyst (e.g., HCl) | 80–100°C, 12–24 hrs | 60–75% |
| Amide Coupling | Solvent (DMF/DCM), coupling agent | RT, 6–8 hrs | 70–85% |
Basic: What characterization techniques are critical for confirming structural integrity?
Methodological Answer:
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of crystal packing and stereochemistry (if applicable) .
Q. Table 2: Key NMR Chemical Shifts (Representative Data)
| Proton Environment | δ (ppm) Range | Correlation with Structure |
|---|---|---|
| Benzimidazole NH | 10.2–12.1 | Confirms H-bonding and tautomerism |
| Pyridine protons | 7.8–8.6 | Indicates electronic effects of substituents |
Advanced: How to design experiments to evaluate biological activity in target validation studies?
Methodological Answer:
Hypothesis-driven assays : Link structural features (e.g., benzimidazole’s H-bonding capacity) to mechanistic interactions (e.g., kinase inhibition) .
Control groups : Include positive controls (known inhibitors) and solvent controls to isolate compound-specific effects .
Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values .
Q. Table 3: Example Experimental Design for Enzyme Inhibition
| Parameter | Details |
|---|---|
| Enzyme Source | Recombinant human kinase (e.g., JAK2) |
| Assay Type | Fluorescence polarization |
| Data Normalization | Relative activity vs. solvent-only baseline |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Validate assay conditions : Check for differences in pH, ionic strength, or reducing agents that may alter compound stability .
Replicate with orthogonal methods : Confirm activity via SPR (surface plasmon resonance) if initial data comes from fluorescence assays .
Theoretical alignment : Reconcile discrepancies using molecular docking studies to assess binding mode consistency with reported targets .
Q. Example Workflow :
- Step 1 : Compare solubility profiles (DMSO vs. aqueous buffers) .
- Step 2 : Perform stability tests under assay conditions (e.g., 37°C, 24 hrs) .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Poor aqueous solubility (≤10 µM); requires DMSO stocks (50–100 mM) diluted in buffered solutions .
- Stability : Degrades in basic conditions (pH >9) or under prolonged light exposure. Store at –20°C in inert atmospheres .
Q. Table 4: Stability Under Common Conditions
| Condition | Degradation Rate | Key Degradants (HPLC-MS) |
|---|---|---|
| pH 7.4, 37°C | <5% over 24 hrs | None detected |
| pH 9.0, 25°C | 20% over 6 hrs | Hydrolyzed amide derivative |
Advanced: How to optimize reaction conditions for scale-up without compromising purity?
Methodological Answer:
Catalyst screening : Test Pd-based catalysts for coupling steps to reduce byproducts .
In-line monitoring : Use FTIR or HPLC to track reaction progress and terminate at optimal conversion .
Purification : Employ gradient column chromatography (silica gel, 10–50% EtOAc/hexane) or recrystallization (MeOH/H₂O) .
Q. Table 5: Catalyst Performance Comparison
| Catalyst | Yield Improvement | Purity (%) |
|---|---|---|
| Pd(OAc)₂ | +15% | 92 |
| PdCl₂(PPh₃)₂ | +8% | 88 |
Advanced: How to investigate mechanistic interactions with biological targets?
Methodological Answer:
Computational docking : Use AutoDock Vina to predict binding poses with ATP-binding pockets .
Mutagenesis studies : Validate key residues (e.g., kinase hinge region) via site-directed mutagenesis .
Thermodynamic profiling : Measure ΔG binding via ITC (isothermal titration calorimetry) .
Key Insight : The pyridinecarboxamide group’s planarity enhances π-π stacking with aromatic residues (e.g., Phe1137 in JAK2) .
Basic: What theoretical frameworks guide research on this compound’s pharmacological potential?
Methodological Answer:
Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with potency .
Pharmacophore modeling : Identify essential features (H-bond donors, hydrophobic regions) for target engagement .
Example Application : A conceptual framework linking benzimidazole’s rigidity to improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
